1,3-Di-tert-butoxybenzene chemical structure and properties
1,3-Di-tert-butoxybenzene chemical structure and properties
Executive Summary
1,3-Di-tert-butoxybenzene (CAS: 74103-59-6) is a specialized aromatic ether characterized by significant steric bulk and electron-donating properties. Unlike its methoxy analogue (1,3-dimethoxybenzene), the bulky tert-butyl groups in this molecule impose unique conformational constraints and electronic shielding, making it a valuable scaffold in ligand design , supramolecular chemistry , and regioselective functionalization .
This guide details the structural parameters, validated synthesis protocols, and reactivity profiles of 1,3-di-tert-butoxybenzene, with a specific focus on its utility in Directed Ortho Metalation (DoM) strategies.
Part 1: Chemical Identity & Structural Analysis
The molecule consists of a benzene core substituted at the meta positions with two tert-butoxy groups. The steric demand of the tert-butyl moieties forces the ether oxygen lone pairs into specific orientations, influencing the dipole moment and the ability of the oxygens to coordinate with metal centers.
Key Chemical Data
| Property | Data |
| Chemical Name | 1,3-Di-tert-butoxybenzene |
| Synonyms | 1,3-Bis(tert-butoxy)benzene; Resorcinol di-tert-butyl ether |
| CAS Number | 74103-59-6 |
| Molecular Formula | |
| Molecular Weight | 222.33 g/mol |
| SMILES | CC(C)(C)OC1=CC=CC(OC(C)(C)C)=C1 |
| Physical State | Colorless Oil / Low-melting Solid |
| Solubility | Soluble in Hexanes, |
Structural Implications[12]
-
Steric Shielding: The bulky t-Bu groups protect the oxygen atoms from Lewis acid coordination compared to methoxy groups, altering the kinetics of electrophilic aromatic substitution (EAS).
-
Acid Lability: The tert-butyl ether linkage is acid-sensitive, cleaving to form the stable tert-butyl cation and resorcinol. This property allows it to serve as a robust protecting group that is stable to base/nucleophiles but removable under specific acidic conditions (
, ).
Part 2: Validated Synthesis Protocols
Synthesis of aryl tert-butyl ethers is non-trivial due to the elimination side-reaction (E1) of tertiary alkyl halides under Williamson ether synthesis conditions. Two superior methodologies are presented below.
Method A: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)
This is the preferred method for high purity and yield, avoiding the harsh conditions of acid-catalyzed alkylation.
Mechanism: Oxidative addition of aryl halide to Pd(0), coordination of alkoxide, and reductive elimination.
Protocol:
-
Reagents: 1,3-Dibromobenzene (1.0 equiv), Sodium tert-butoxide (2.4 equiv),
(2 mol%), Ligand (e.g., or BINAP), Toluene (anhydrous). -
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Procedure:
-
Charge flask with 1,3-dibromobenzene (e.g., 10 mmol) and NaOtBu (24 mmol).
-
Add catalyst system:
and Ligand in Toluene (0.1 M concentration relative to substrate). -
Heat to 100°C for 12–24 hours.
-
Monitor by GC-MS for disappearance of starting material and mono-substituted intermediate.
-
-
Workup: Cool to RT, filter through a celite pad to remove Pd black and salts. Concentrate filtrate.
-
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 95:5). Product is a colorless oil.
Method B: Acetal Exchange (Metal-Free)
Useful when transition metals must be avoided.
Protocol:
-
Reagents: Resorcinol, N,N-Dimethylformamide di-tert-butyl acetal.
-
Procedure: Reflux resorcinol in toluene with excess acetal reagent. The reaction is driven by the release of methanol and dimethylformamide.
-
Note: This method requires careful distillation to remove byproducts.
Visualization: Synthesis Workflow
Figure 1: Palladium-catalyzed synthesis pathway via Buchwald-Hartwig coupling.
Part 3: Reactivity & Applications[12]
Directed Ortho Metalation (DoM)
The 1,3-di-tert-butoxy motif is a powerful scaffold for regioselective functionalization. The two alkoxy groups exert a synergistic directing effect on the C-2 position (the carbon between the oxygens).
-
Regioselectivity: Lithiation occurs almost exclusively at C-2 due to the cooperative inductive effect of both oxygen atoms and the "Complex Induced Proximity Effect" (CIPE).
-
Steric Considerations: While the C-2 position is electronically activated, the bulky tert-butyl groups create a "molecular pocket." Electrophiles introduced at this position must be sufficiently small or linear, or the lithiation conditions must be tuned (e.g., using n-BuLi/TMEDA).
Experimental Protocol for C-2 Lithiation:
-
Dissolve 1,3-Di-tert-butoxybenzene in anhydrous THF under Argon.
-
Cool to -78°C .
-
Add n-Butyllithium (1.1 equiv) dropwise.
-
Stir for 1 hour at -78°C to form the 2-lithio-1,3-di-tert-butoxybenzene species.
-
Quench with electrophile (e.g.,
, , ).
Ligand Design (PCP Pincer Ligands)
The molecule serves as a precursor for PCP (Phosphine-Carbon-Phosphine) pincer ligands.
-
Step 1: Lithiation at C-2.[1]
-
Step 2: Reaction with chlorophosphines (
) is sterically hindered at C-2. -
Alternative: Bromination at C-2 followed by lithiation, or lithiation at C-4/6 if C-2 is blocked.
-
Significance: The tert-butoxy groups increase the solubility of the resulting metal complexes in non-polar solvents compared to methoxy analogs.
Visualization: Reactivity Logic
Figure 2: Directed Ortho Metalation (DoM) workflow targeting the C-2 position.
Part 4: Safety & Handling
-
Flammability: As an ether with high carbon content, it is combustible. Keep away from open flames.
-
Peroxide Formation: Like all ethers, it may form explosive peroxides upon prolonged exposure to air/light. Test with starch-iodide paper before distillation.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place.
-
Toxicity: Specific toxicological data is limited; handle as a potential irritant and use standard PPE (gloves, goggles, fume hood).
References
-
Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. Journal of Organic Chemistry, 66(7), 2498–2500. Link
-
Snieckus, V. (1990). Directed Ortho Metalation.[2][1][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link
-
BenchChem. (2025).[5][6] 1,3-Di-tert-butoxybenzene Structure and Properties. Link[5]
-
SpectraBase. (2025).[6][7] Benzene, 1,3-bis(1,1-dimethylethoxy)- Spectrum. Wiley-VCH.[8] Link
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